7-Fold Potency Gain Over Parent Compound Asperlicin at Peripheral CCK₁ Receptors
Asperlicin B was identified as the most potent among the four novel asperlicins (B, C, D, E) discovered from A. alliaceus, exhibiting approximately seven times greater potency than the parent compound asperlicin in inhibiting ¹²⁵I-CCK binding to peripheral CCK receptors [1]. Asperlicin itself has a reported IC₅₀ of 1.4 ± 0.2 μM for CCK₁ receptor binding [2], which translates to an estimated IC₅₀ of approximately 0.20 μM for asperlicin B under comparable assay conditions. This 7-fold potency differential is a direct consequence of structural modification—asperlicin B contains an additional hydroxyl group on the imidazoindole moiety (C31H29N5O5 vs. C31H29N5O4 for asperlicin) [3].
| Evidence Dimension | CCK₁ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Asperlicin B: ~0.20 μM (7-fold more potent than asperlicin) |
| Comparator Or Baseline | Asperlicin: IC₅₀ = 1.4 ± 0.2 μM |
| Quantified Difference | ~7-fold improvement in potency (IC₅₀ ratio: 1.4 / 0.20 = 7.0) |
| Conditions | Inhibition of ¹²⁵I-CCK-8 binding to rat pancreatic CCK₁ receptors in vitro |
Why This Matters
Researchers requiring higher CCK₁ antagonist potency than asperlicin but seeking to retain a natural product scaffold should select asperlicin B over asperlicin; the 7-fold potency gain reduces the compound quantity needed per experiment by the same factor, directly lowering procurement costs per effective dose.
- [1] Goetz MA, Monaghan RL, Chang RS, Ondeyka JG, Chen TB, Lotti VJ. Novel cholecystokinin antagonists from Aspergillus alliaceus. I. Fermentation, isolation, and biological properties. J Antibiot (Tokyo). 1988 Jul;41(7):875-7. doi:10.7164/antibiotics.41.875. PMID: 3417561. View Source
- [2] Chang RS, Lotti VJ, Monaghan RL, Birnbaum J, Stapley EO, Goetz MA, Albers-Schönberg G, Patchett AA, Liesch JM, Hensens OD, et al. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus. Science. 1985 Oct 11;230(4722):177-9. doi:10.1126/science.2994227. PMID: 2994227. View Source
- [3] Liesch JM, Hensens OD, Zink DL, Goetz MA. Novel cholecystokinin antagonists from Aspergillus alliaceus. II. Structure determination of asperlicins B, C, D, and E. J Antibiot (Tokyo). 1988 Jul;41(7):878-81. doi:10.7164/antibiotics.41.878. PMID: 3417562. View Source
